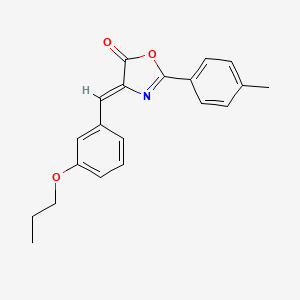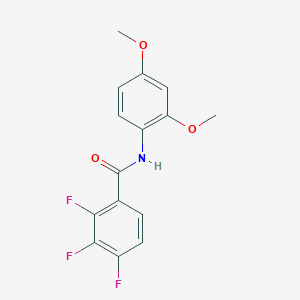![molecular formula C19H23N3O2S B4737984 N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4737984.png)
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
説明
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential use as a therapeutic agent for various autoimmune diseases.
作用機序
CP-690,550 exerts its pharmacological effects by inhibiting the activity of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide. N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide is a tyrosine kinase that is involved in the signaling pathway of cytokines, which are involved in the regulation of immune responses. Inhibition of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide results in the suppression of cytokine signaling and subsequent immune responses. CP-690,550 has been shown to be highly selective for N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, with minimal activity against other JAK family members.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in various preclinical and clinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the proliferation of T cells. CP-690,550 has also been shown to reduce the severity of symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
CP-690,550 has several advantages as a tool compound for research. The compound is highly selective for N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, with minimal activity against other JAK family members. This selectivity allows for the specific inhibition of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide-mediated signaling pathways, which is important for understanding the role of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide in various biological processes. However, the compound also has several limitations. CP-690,550 is a small molecule inhibitor, which may have off-target effects. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on CP-690,550. One potential direction is the development of more potent and selective N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide inhibitors. Another direction is the investigation of the long-term effects of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide inhibition on immune function and overall health. Additionally, CP-690,550 may have potential applications in the treatment of other diseases, such as cancer and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied for its potential use as a therapeutic agent for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, which is involved in the signaling pathway of cytokines. Inhibition of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide results in the suppression of cytokine signaling and subsequent immune responses. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.
特性
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-15-12(2)25-19(22-17(23)13-8-10-20-11-9-13)16(15)18(24)21-14-6-4-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABYNIJHOTXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B4737902.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4737926.png)
![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4737934.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4737967.png)
![N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4737974.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]acrylamide](/img/structure/B4737981.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4737986.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4737989.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B4737995.png)
![2-ethoxy-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B4738003.png)
acetate](/img/structure/B4738010.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4738017.png)